2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione
Description
Historical Context of Anthraquinone Derivatives
Anthraquinones, characterized by a 9,10-anthracenedione core, have been pivotal in industrial and pharmaceutical chemistry since their discovery in 1868 by German chemists Carl Graebe and Carl Theodore Liebermann during their synthesis of alizarin from anthracene. Early applications centered on dye production, but the 20th century saw anthraquinones emerge as critical scaffolds in drug development, particularly for anticancer agents like doxorubicin and mitoxantrone. The structural versatility of the anthraquinone skeleton—enabling substitutions at positions 1–4 and 5–8—has driven innovations in synthetic chemistry, culminating in derivatives such as this compound.
Natural anthraquinones, found in plants like Senna and Aloe, inspired early pharmacological studies, but synthetic modifications have expanded their utility. For example, bromination and alkoxy substitutions enhance electronic properties and binding affinity, making derivatives valuable in materials science and targeted therapies. The compound in focus represents a modern iteration of these efforts, combining halogenation and sterically demanding alkoxy groups to modulate reactivity and solubility.
Structural Significance of Bromine and Isopropoxy Substituents
The molecular structure of this compound (C~21~H~21~BrO~4~, molecular mass 417.299 g/mol) features three critical modifications:
- Bromine at position 2 : Introduces electron-withdrawing effects, polarizing the anthraquinone core and facilitating nucleophilic substitutions. Brominated anthraquinones are intermediates in synthesizing fluorescent dyes and kinase inhibitors.
- Isopropoxy groups at positions 1 and 8 : These bulky substituents enhance solubility in nonpolar solvents while creating steric hindrance that influences regioselectivity in further reactions. Isopropoxy migration during Friedel–Crafts syntheses, as observed in related compounds, underscores the kinetic challenges of positioning alkoxy groups.
- Methyl group at position 3 : Stabilizes the adjacent bromine via hyperconjugation, reducing susceptibility to debromination.
| Property | Value |
|---|---|
| Molecular formula | C~21~H~21~BrO~4~ |
| Average mass | 417.299 g/mol |
| Substituent positions | 1, 2, 3, 8 |
| Key functional groups | Bromine, methyl, isopropoxy |
The interplay of these groups alters the compound’s redox behavior. For instance, alkoxy donors at positions 1 and 8 increase electron density on the anthraquinone core, shifting UV–vis absorption maxima bathochromically compared to unsubstituted anthraquinone (325 nm → ~350 nm). Bromine’s electronegativity further modulates reduction potentials, critical for applications in electroactive materials.
Nomenclature and IUPAC Classification Challenges
The IUPAC name This compound adheres to systematic rules but illustrates complexities in polycyclic systems. Key challenges include:
- Numbering priority : Anthracene’s linear arrangement mandates numbering from one terminal ring to the other. Substituents at positions 1, 2, 3, and 8 are prioritized based on the lowest locant set, avoiding ambiguity.
- Handling branched alkoxy groups : The term bis[(propan-2-yl)oxy] denotes two isopropoxy groups, requiring parentheses to clarify branching. Older nomenclature systems might use diisopropoxy, but IUPAC prefers bis[(propan-2-yl)oxy] for precision.
- Functional group hierarchy : The dione suffix (-dione) takes precedence over halogens and alkoxy groups, positioning bromine and methyl as prefixes.
Alternative names, such as 2-bromo-3-methyl-1,8-diisopropoxyanthracene-9,10-dione, persist in non-IUPAC literature, reflecting historical conventions. These discrepancies highlight the tension between systematic naming and practical usage in complex polycyclics.
Properties
CAS No. |
919114-38-8 |
|---|---|
Molecular Formula |
C21H21BrO4 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-bromo-3-methyl-1,8-di(propan-2-yloxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H21BrO4/c1-10(2)25-15-8-6-7-13-16(15)20(24)17-14(19(13)23)9-12(5)18(22)21(17)26-11(3)4/h6-11H,1-5H3 |
InChI Key |
JUDSFYJDZITMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1Br)OC(C)C)C(=O)C3=C(C2=O)C=CC=C3OC(C)C |
Origin of Product |
United States |
Preparation Methods
Bromination at Position 2
- Bromination of anthraquinone derivatives is commonly performed using bromine or N-bromosuccinimide under controlled conditions.
- Due to steric hindrance from carbonyl groups, bromination preferentially occurs at the β-position relative to the carbonyl, which corresponds to position 2 in the anthraquinone system.
- Reactions are typically carried out in inert solvents such as dichloromethane or acetic acid at low to moderate temperatures to avoid polybromination.
Methylation at Position 3
- Methyl substitution at position 3 can be achieved via electrophilic aromatic substitution using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a Lewis acid catalyst.
- Alternatively, metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can introduce methyl groups by coupling with methylboron or methylstannane reagents.
- The electron-deficient nature of the anthraquinone ring requires activation or use of directing groups to enhance regioselectivity.
Installation of Isopropoxy Groups at Positions 1 and 8
- Alkoxy substituents such as isopropoxy groups are introduced via nucleophilic aromatic substitution or via metal-catalyzed C–O bond formation.
- The hydroxyl groups at positions 1 and 8 (if present or introduced by prior hydroxylation) can be alkylated with isopropyl halides or isopropyl tosylates under basic conditions.
- Alternatively, direct C–H functionalization methods using transition metal catalysts (e.g., palladium or copper catalysis) allow for regioselective ether formation on the anthraquinone core.
Representative Experimental Protocol (Hypothetical)
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Anthracene-9,10-dione + Br2, CH2Cl2, 0–25 °C | 2-Bromoanthracene-9,10-dione | 70–80 | Monobromination at position 2 |
| 2 | 2-Bromo derivative + MeI, AlCl3, CH2Cl2, reflux | 2-Bromo-3-methylanthracene-9,10-dione | 60–70 | Electrophilic methylation at position 3 |
| 3 | Intermediate + isopropyl bromide, K2CO3, acetone, reflux | This compound | 55–65 | Alkylation of hydroxyl groups at 1,8 |
Note: Actual yields and conditions may vary depending on catalyst and solvent system used.
Alternative Synthetic Approaches
- Metal-catalyzed cross-coupling : Using palladium-catalyzed Suzuki coupling to introduce methyl groups or isopropoxy substituents via boronic acid or boronate esters.
- Direct C–H functionalization : Employing transition metal catalysts to functionalize specific C–H bonds on the anthraquinone ring, allowing for regioselective introduction of bromine, methyl, or alkoxy groups without pre-functionalization.
- Radical substitution methods : Radical bromination under controlled conditions can offer regioselective bromination at position 2, though with careful control to prevent overbromination or side reactions.
Summary Table of Preparation Methods
| Functionalization Step | Methodology | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Bromination (Position 2) | Electrophilic aromatic substitution | Bromine, N-bromosuccinimide | High regioselectivity at β-position | Requires careful control to avoid polybromination |
| Methylation (Position 3) | Electrophilic substitution or cross-coupling | Methyl iodide/AlCl3 or Pd-catalyst | Good regioselectivity, versatile | Sensitive to reaction conditions |
| Alkoxylation (Positions 1,8) | Nucleophilic substitution or metal-catalyzed C–O formation | Isopropyl bromide, K2CO3, Pd or Cu catalysts | Efficient introduction of alkoxy groups | Requires pre-existing hydroxyl groups or activation |
Chemical Reactions Analysis
Oxidation and Reduction Pathways
The anthraquinone moiety undergoes redox transformations:
-
Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the carbonyl groups to hydroxyls, forming anthracene-diol derivatives.
-
Oxidation : Strong oxidizers like potassium permanganate (KMnO₄) in acidic conditions may further oxidize methyl or isopropoxy groups to carboxylic acids or ketones.
Table 1: Redox Reactions and Outcomes
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Reduction | NaBH₄, ethanol, 25°C | 2-bromo-3-methyl-1,8-bis(isopropoxy)anthracene-9,10-diol | |
| Oxidation | KMnO₄, H₂SO₄, 80°C | Brominated anthraquinone with oxidized methyl/isopropoxy groups |
Nucleophilic Substitution at the Bromine Site
The bromine atom at position 2 is susceptible to nucleophilic substitution (SNAr) due to electron-withdrawing effects from adjacent carbonyl groups.
-
Amination : Reacts with amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, DMSO) to form 2-amino derivatives .
-
Suzuki–Miyaura Cross-Coupling : Palladium-catalyzed coupling with boronic acids replaces bromine with aryl/alkyl groups (e.g., methyl, phenyl) .
Table 2: Substitution Reactions
Functionalization of Isopropoxy Groups
The isopropoxy substituents participate in ether cleavage or rearrangement:
-
Acid-Catalyzed Cleavage : HCl or HBr in refluxing acetic acid removes isopropoxy groups, yielding hydroxylated anthraquinones .
-
Claisen Rearrangement : Heating in dipolar solvents (e.g., DMF) induces -sigmatropic shifts, forming allyl-substituted derivatives .
Example Reaction Pathway :
1,8-Bis(isopropoxy) groups → Rearrangement → 1,8-dihydroxy-3-allyl products (observed in analogs) .
Radical Reactions
The bromine atom can initiate radical processes under UV light or radical initiators (e.g., AIBN):
-
Debromination : Tributyltin hydride (Bu₃SnH) removes bromine via radical chain mechanism, yielding 3-methyl-1,8-bis(isopropoxy)anthraquinone .
Biological Activity and Mechanistic Insights
While not a direct chemical reaction, the compound’s interaction with biological systems involves redox cycling:
-
Antimicrobial Action : Generates reactive oxygen species (ROS) via quinone-semiquinone redox cycling, disrupting microbial membranes .
-
Cytotoxicity : Bromine enhances electron affinity, increasing DNA intercalation potential in cancer cells .
Comparative Reactivity of Structural Analogs
Table 3: Reaction Trends in Anthraquinone Derivatives
Scientific Research Applications
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione involves its interaction with molecular targets and pathways. The bromine and isopropoxy groups may influence its reactivity and binding affinity to specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylanthraquinone: Similar in structure but lacks the bromine and isopropoxy groups.
9,10-Anthraquinone: The parent compound without any substituents.
1,8-Dihydroxyanthraquinone: Contains hydroxyl groups instead of isopropoxy groups.
Uniqueness
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and biological properties
Biological Activity
2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione is a polycyclic aromatic compound with significant potential in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by an anthracene backbone with bromo and alkoxy substituents. Its molecular formula is , and it exhibits properties typical of many anthracene derivatives, including fluorescence and stability under UV light.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar to other anthracene derivatives, this compound can generate ROS upon exposure to light. This property is crucial for its potential use in photodynamic therapy (PDT) where ROS can induce apoptosis in cancer cells.
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The inhibition is believed to occur through the modulation of cell cycle regulators and induction of apoptosis pathways.
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| ROS Generation | Induces oxidative stress in cells | |
| Anticancer | Inhibits growth in cancer cell lines | |
| Antimicrobial | Active against specific bacterial strains |
Case Studies
- Photodynamic Therapy : A study demonstrated that this compound could effectively induce apoptosis in HeLa cells when activated by light exposure. The mechanism was linked to increased levels of ROS and subsequent DNA damage.
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis indicated that the compound triggers apoptosis via the intrinsic pathway, evidenced by increased Annexin V positivity.
- Antimicrobial Efficacy : A preliminary screening against Staphylococcus aureus revealed that the compound inhibits bacterial growth at low micromolar concentrations. Further studies are needed to elucidate the specific mechanisms involved.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for anthracene-9,10-dione derivatives like 2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or C-C coupling reactions. For example, alkylation of 1,4- or 1,8-dihydroxyanthracene-9,10-dione precursors with alkyl halides (e.g., isopropyl bromide) in polar aprotic solvents like DMF, using K₂CO₃ as a base . Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed for aryl substitutions, as seen in the synthesis of 1,4-bis(4-phenylbenzyl)oxy derivatives . Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products like mono-brominated isomers .
Q. How is structural characterization of anthracene-9,10-dione derivatives performed?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR for substituent identification (e.g., aromatic protons at δ 7.2–8.6 ppm, methyl groups at δ 1.2–1.5 ppm) . IR confirms carbonyl (1660–1680 cm⁻¹) and ether (1240–1260 cm⁻¹) stretches .
- Crystallography : Single-crystal X-ray diffraction resolves spatial arrangements, as demonstrated for hydronium-ion encapsulation in polyether-substituted derivatives .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C: 83.90%, H: 4.93% for C₄₀H₂₈O₄) .
Q. What standard biological assays evaluate the bioactivity of these compounds?
- Methodological Answer :
- Enzyme Inhibition : Xanthine oxidase (XO) inhibition is quantified via IC₅₀ values using UV-Vis spectroscopy (e.g., 0.339–1.015 μM for anthraquinone derivatives vs. 1.967 μM for allopurinol) .
- DNA Binding : Thermal denaturation (ΔTₘ), ethidium bromide displacement, and closed-circular DNA unwinding assays assess intercalation potential .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for anthraquinones with bis(aminoalkyl) side chains) .
Advanced Research Questions
Q. How can bromination challenges in anthracene-9,10-dione derivatives be addressed?
- Methodological Answer : Traditional bromination in H₂SO₄ or nitrobenzene often yields mixtures of mono-/di-bromo products with low atom economy . Improved methods include:
- Bromodimethylsulfonium bromide (BDMS) : Efficient dibromination of anthracene in CH₂Cl₂ at RT (30 min, 70–80% yield) without hazardous Br₂ .
- Catalytic Systems : CuSO₄ in glacial acetic acid reduces reaction time (6 h) but requires careful separation of isomers .
Q. What computational approaches elucidate interactions between anthracene-9,10-diones and biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts reactive sites via Fukui indices and HOMO-LUMO gaps (e.g., quinone rings as electron-deficient regions) .
- Molecular Dynamics (MD) : Simulates ligand-protein stability (e.g., binding to dihydrofolate reductase) and hydration dynamics .
- Docking Studies : Identify binding poses in XO or DNA grooves, correlating side-chain length (e.g., n=2 methylene links) with enhanced affinity .
Q. How do substituent patterns influence xanthine oxidase inhibition?
- Methodological Answer :
- Electron-Withdrawing Groups : 4-Cyanobenzyl (IC₅₀: 0.339 μM) and 4-bromobenzyl (IC₅₀: 0.395 μM) substituents enhance activity vs. methyl or methoxy groups .
- Spatial Arrangement : 1,8-Disubstituted derivatives show lower activity than 1,4-analogs due to steric hindrance at XO’s active site .
- Dual-Substituent Synergy : Bis(isoindoline-1,3-dione) moieties improve solubility and π-π stacking, reducing IC₅₀ to 0.365 μM .
Q. What catalytic strategies enable C–H functionalization in anthracene-9,10-diones?
- Methodological Answer :
- Rhodium(III) Catalysis : Direct C–H oxygenation (e.g., hydroxylation at C5/C8) using Phi(OAc)₂ as an oxidant in DCE (55–70% yield) .
- Rhenium(II) Systems : Facilitate alkylation at electron-deficient positions via radical intermediates .
Q. How do anthracene-9,10-diones interact with DNA at a molecular level?
- Methodological Answer :
- Intercalation : Planar anthraquinone cores insert between base pairs, evidenced by bathochromic shifts in UV-Vis and increased DNA melting temperatures (ΔTₘ up to 10°C) .
- Groove Binding : Side chains (e.g., bis(aminoalkyl) groups) form hydrogen bonds with minor/major grooves, as shown by X-ray crystallography .
- Topoisomerase Inhibition : Anthraquinones stabilize DNA-topoisomerase II complexes, inducing apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
